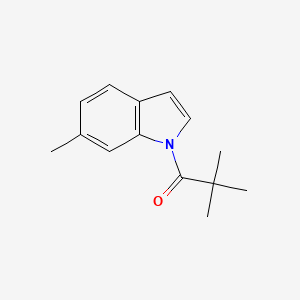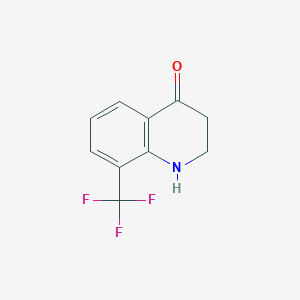
3-Formyl-2-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound features a quinoline core with formyl, methyl, and carboxylic acid functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatin reacts with methyl ketones in the presence of a base. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs microwave irradiation techniques to enhance reaction efficiency and yield. This method is environmentally friendly and reduces the use of harmful solvents. The use of transition metal catalysts and ionic liquids in these reactions further improves the atom economy and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: 3-Carboxy-2-methylquinoline-4-carboxylic acid.
Reduction: 3-Hydroxymethyl-2-methylquinoline-4-carboxylic acid.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
3-Formyl-2-methylquinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Formyl-2-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA, leading to the disruption of cellular processes. The specific pathways involved depend on the functional groups present and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the formyl and methyl groups, making it less reactive in certain chemical reactions.
2-Methylquinoline-4-carboxylic acid: Lacks the formyl group, affecting its oxidation and reduction reactions.
3-Formylquinoline-4-carboxylic acid: Lacks the methyl group, influencing its substitution reactions.
Uniqueness
3-Formyl-2-methylquinoline-4-carboxylic acid is unique due to the presence of all three functional groups (formyl, methyl, and carboxylic acid), which provide a wide range of reactivity and applications. This combination of functional groups makes it a valuable compound for synthetic and medicinal chemistry.
Properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-formyl-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H9NO3/c1-7-9(6-14)11(12(15)16)8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H,15,16) |
InChI Key |
IGIXRSLNQUHGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)
![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)
![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)

![8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886142.png)
